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Compound of Interest

Compound Name: CTAP trifluoroacetate

Cat. No.: B10825583 Get Quote

In the complex landscape of opioid receptor signaling, distinguishing between Mu (MOR), Delta

(DOR), and Kappa (KOR) receptor activity is the primary challenge for pharmacological

validation. While non-selective antagonists like naloxone block all subtypes, CTAP
trifluoroacetate (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) stands out as a highly specific

tool compound.

CTAP is a cyclic octapeptide somatostatin analog that functions as a potent, competitive

antagonist at the MOR. Its critical value lies in its selectivity profile: it exhibits >1,200-fold

selectivity for MOR over DOR and KOR [1, 2]. This application note details the protocols for

using CTAP to validate MOR-mediated signaling in cell-based functional assays, specifically

focusing on the Gi/o-coupled cAMP inhibition pathway.

Technical Specifications & Compound Properties
Before initiating cell-based work, accurate stock preparation is vital. CTAP is supplied as a

trifluoroacetate salt, which enhances stability but alters the molecular weight used for molarity

calculations.
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Property Specification

Sequence
D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2

(Disulfide bridge: Cys2–Pen7)

Molecular Weight
1104.3 g/mol (Free base) Note: Check CoA for

gross weight including counterions.

Selectivity

MOR

≈ 3.5 nM; DOR

> 4,500 nM [1]

Solubility

Water or Saline (up to 1 mg/mL). Avoid DMSO if

possible for initial dissolution to prevent peptide

precipitation upon dilution.

Storage
Lyophilized: -20°C. Stock solutions: Aliquot and

store at -80°C. Avoid freeze-thaw cycles.

Mechanistic Insight: The Gi/o Signaling Blockade
The Mu Opioid Receptor is a G-protein coupled receptor (GPCR) that primarily couples to the

Gi/o family. Upon agonist binding (e.g., by DAMGO or Morphine), the G

i subunit inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP.

CTAP Mechanism: CTAP binds to the orthosteric site of the MOR, preventing agonist

occupancy. In a functional assay, this results in the restoration of cAMP levels in the presence

of an agonist and a stimulator (Forskolin).
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Figure 1: CTAP competes with agonists at the MOR interface, preventing the Gi-mediated

inhibition of Adenylyl Cyclase.

Protocol: Functional Antagonism (cAMP Assay)
This protocol describes a Schild-type design to validate MOR specificity. You will measure the

ability of CTAP to shift the dose-response curve of a reference agonist (e.g., DAMGO).

Experimental Prerequisite: Because MOR is inhibitory (Gi), you must stimulate the cells with

Forskolin to raise basal cAMP levels. The agonist will lower this level; CTAP will reverse this

lowering.

Materials
Cells: CHO-K1 or HEK293 stably expressing human MOR (hMOR).

Media: HBSS + 20 mM HEPES + 0.1% BSA (IBMX 0.5 mM is optional but recommended to

prevent cAMP degradation).

Reagents: CTAP Trifluoroacetate, DAMGO (Agonist), Forskolin.

Detection: TR-FRET cAMP kit (e.g., HTRF or Lance) or cAMP-Glo.
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Step-by-Step Workflow
Cell Preparation:

Harvest cells and resuspend in Assay Buffer at

cells/mL.

Dispense 10 µL of cell suspension into a 384-well low-volume white plate (2,000

cells/well).

Antagonist Pre-incubation (Critical Step):

Prepare a serial dilution of CTAP (100 µM down to 0.1 nM).

Add 5 µL of CTAP (5x concentration) to the cells.

Control: Add Assay Buffer only to "No Antagonist" wells.

Incubate for 15 minutes at Room Temperature (RT).

Expert Insight: Pre-incubation allows CTAP to reach equilibrium occupancy at the receptor

before the agonist is introduced [3].

Agonist & Stimulation Challenge:

Prepare a mixture of DAMGO (at

concentration) and Forskolin (typically 1-10 µM).

Add 5 µL of the Agonist/Forskolin mix (4x concentration) to the wells.

Incubate for 30–45 minutes at RT.

Detection & Lysis:

Add detection reagents (cAMP-d2 antibody and Cryptate conjugate) per manufacturer

instructions.
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Incubate 1 hour. Read on a TR-FRET compatible plate reader.

Step 1: Cell Plating
(2,000 cells/well in HBSS/HEPES)

Step 2: CTAP Pre-incubation
(15 mins @ RT)

 Allow cells to settle

Step 3: Agonist + Forskolin Addition
(Stimulate AC + Activate MOR)

 CTAP binds MOR

Step 4: Lysis & Detection
(TR-FRET or Luminescence)

 30-45 min reaction

Click to download full resolution via product page

Figure 2: Sequential addition workflow ensures antagonist equilibrium prior to agonist

competition.

Data Analysis & Interpretation
To validate CTAP activity, normalize data to the "Forskolin Only" control (0% Inhibition) and

"Max Agonist" control (100% Inhibition).
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Condition Expected cAMP Level Interpretation

Forskolin Only High Baseline maximum signal.

Forskolin + DAMGO Low Agonist inhibits AC via Gi.

Forsk + DAMGO + CTAP High (Restored)
CTAP blocks DAMGO; AC

remains active.

Forsk + DAMGO + Control

Peptide
Low

Negative control (no

blockade).

Calculation: Plot the inhibition of the agonist response against the log concentration of CTAP.

: The concentration of CTAP required to block 50% of the agonist's effect.[1]

(Dissociation Constant): Calculate using the Cheng-Prusoff equation adapted for functional
antagonism:

Troubleshooting & Expert Tips
Peptide Adsorption: CTAP is a hydrophobic peptide. Use LoBind protein tubes for serial

dilutions. If

values appear artificially high (low potency), the peptide may be sticking to the plastic.
Include 0.1% BSA in all buffers.

Solubility Shock: While soluble in water, if you use DMSO for stock, ensure the final DMSO

concentration in the assay well is <0.5%. High DMSO can non-specifically modulate GPCRs

or quench TR-FRET signals.

Selectivity Confirmation: To prove the assay is MOR-specific, run a parallel plate using a

Delta-selective agonist (e.g., DPDPE) or Kappa-selective agonist (e.g., U50,488). CTAP

should not reverse the effects of these agonists at concentrations < 1 µM [2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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